4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Overview
Description
Synthesis Analysis
The synthesis of related biphenyl compounds involves multi-step chemical reactions starting from basic precursors such as p-hydroxybenzoic acid, 3-bromopropene, and tetramethyl-diphenol. The process typically utilizes m-chloroperoxybenzoic acid as an oxidant. The yield of the product is influenced by factors including the amount of base, deacid reagent, reaction temperature, and time (Zhang Peng-yun, 2011).
Molecular Structure Analysis
The molecular structure of bisphenyl compounds is characterized by various spectroscopic methods, including IR and NMR. These techniques provide detailed information on the compound's molecular framework, enabling a deeper understanding of its structural characteristics and how they contribute to its unique properties.
Chemical Reactions and Properties
Bisphenyl compounds undergo various chemical reactions, including homopolymerization, which can be influenced by the presence of accelerators such as N,N-dimethylbenzylamine. This process leads to the formation of polymers with specific properties, such as those containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, which are essential for understanding the compound's reactivity and potential applications (B. Costes, D. Reyx, N. Platzer, 1989).
Physical Properties Analysis
The physical properties of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, such as its mesophase behavior and potential to form anisotropic networks, are crucial for applications in materials science. Studies have shown that it forms a monotropic nematic mesophase with a virtual clearing temperature, highlighting its suitability for creating liquid crystalline thermosets (W. Mormann, M. Bröcher, 1996).
Scientific Research Applications
Field
This compound is used in the field of Polymer Science .
Summary of Application
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl, also known as BP, is used as a rigid-rod bifunctional epoxy resin. It is studied alongside commercial epoxy resin diglycidyl ether of bisphenol A (DGEBA) for its thermal and dielectric properties .
Method of Application
The BP and DGEBA epoxies are cured with a cyanate ester hardener 2,2’-bis (4-cyanatophenyl) propane (AroCy B10). The properties of these two epoxies are studied using differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), dynamic mechanical analyzer (DMA), thermal mechanical analyzer (TMA), and dielectric analyzer (DEA) .
Results or Outcomes
The BP/B10 system, which consists of a rigid-rod structure, exhibited better thermal properties than the DGEBA/B10 system with a flexible structure. The BP/B10 system also demonstrated better dielectric properties than the commercial DGEBA/B10 system when enough curing agent was provided .
Application in Liquid Crystal Epoxy Resin Synthesis
Field
This compound is used in the field of Liquid Crystal Epoxy Resin Synthesis .
Summary of Application
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is used in the synthesis of a novel liquid crystalline (LC) epoxy resin 4-(2,3-epoxypropoxy)biphenyl,4″-(2,3-epoxypropoxy)phenyl-4′carboxylate (EBEPC), which combines a hydroxyl benzoic aromatic ester and biphenol rigid-rod group .
Method of Application
The reaction kinetics of EBEPC cured by 4,4′-diaminodiphenyl-methane (DDM) is studied using an isoconversional method under isothermal conditions with differential scanning calorimetry (DSC) .
Results or Outcomes
Smectic phases have been observed in the EBEPC/DDM curing system. The results of DSC showed that the formation of the LC phase had a pronounced influence on the curing reaction .
Application in Carbon Nanotube Production
Field
This compound is used in the field of Nanotechnology .
Summary of Application
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl (BPB) is a non-symmetrical epoxy that can be used as a crosslinker in the production of carbon nanotubes .
Method of Application
The specific method of application in carbon nanotube production is not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Application in Amine Formation
Field
This compound is used in the field of Organic Chemistry .
Summary of Application
BPB has been shown to catalyze the formation of amines from aniline and ammonia at room temperature .
Method of Application
The specific method of application in amine formation is not detailed in the source .
Results or Outcomes
The activation energy for this reaction is high, at 84 kcal/mol, which indicates that this process will .
properties
IUPAC Name |
2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLYNJTMYIRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888669 | |
Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl | |
CAS RN |
85954-11-6, 89118-70-7 | |
Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YX 4000H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylbiphenyl diglycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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